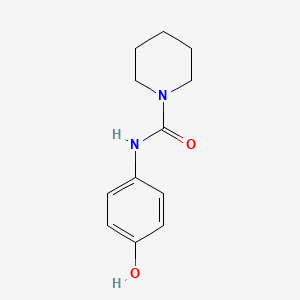

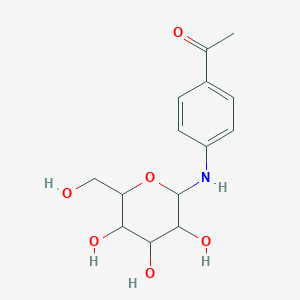

N-(4-acetylphenyl)hexopyranosylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-aryl-d-lyxopyranosylamines and their derivatives, including acyl and acetyl derivatives, has been achieved through various chemical pathways. For instance, N-p-Chlorophenyl- and N-p-methoxyphenyl-d-lyxopyranosylamines have been synthesized along with their tri-O-acetyl and N-acetyl derivatives. These processes involve the establishment of configurations and conformations, and the influence of steric factors on acetyl migration has been explored (Smiatacz & Moczulska, 1984).

Molecular Structure Analysis

Molecular modeling studies have provided insight into the geometrical structures of related compounds, highlighting the reactive nature of certain atoms within the molecular framework. These studies have shown that certain atoms carry positive charges while others are more negative, indicating areas of higher reactivity (Khalifa & Algothami, 2020).

Chemical Reactions and Properties

N-aryl-d-lyxopyranosylamines and their acetyl derivatives participate in various chemical reactions, leading to the formation of isomers and partially esterified derivatives. These reactions demonstrate the selective reactivity of hydroxyl groups within the molecule, influenced by the presence of the acetyl and aryl groups (Smiatacz & Moczulska, 1984).

Scientific Research Applications

Regioisomeric SCFA Attachment to Hexosamines

Chemical biology studies involving SCFA-hexosamine monosaccharide hybrid molecules, such as N-(4-acetylphenyl)hexopyranosylamine, highlight their complex biological activities which can be deconvoluted through systematic structure-activity relationship (SAR) studies. These studies have shown that triacylated monosaccharides, including n-butyrate- and acetate-modified ManNAc analogues, exhibit different activities based on their structural configuration, affecting growth inhibition in cancer cells and suppressing MUC1 expression. This research provides valuable insights into designing anticancer agents and applications in glycomics (Aich et al., 2008).

Enzymatic Activity and Inhibition

Investigations into β-Hexosaminidase, a crucial enzyme in the degradation of glycosaminoglycans, have advanced understanding of substrate-assisted catalytic mechanisms. This enzyme's activity, particularly in relation to genetic disorders like Tay-Sachs disease, provides a foundation for developing therapeutic strategies targeting enzyme deficiencies. The study of enzyme inhibitors and their potential therapeutic applications is a significant aspect of research on this compound and similar compounds (Mark et al., 2001).

Antitumor Applications

This compound derivatives have been studied for their potential in cancer treatment, particularly in inhibiting the mobility of metastatic breast cancer cells. Research focusing on the mechanisms of action, such as the reduction of MUC1 expression and MMP-9 activity, underscores the therapeutic potential of these compounds in managing cancer metastasis and progression (Campbell et al., 2008).

Drug Delivery and Stability

Studies on siRNA duplexes incorporating hexopyranose chemical modifications have revealed insights into targeted gene silencing and drug delivery to specific cells, like hepatocytes. These findings are crucial for developing efficient and stable therapeutic agents for treating various diseases, demonstrating the versatility and potential of this compound in drug delivery systems (Kumar et al., 2020).

Synthesis and Chemical Properties

Research into the synthesis of pseudo-hexopyranose derivatives provides fundamental knowledge on the chemical properties and reactivity of hexopyranosylamine compounds. Understanding these synthetic pathways is essential for exploring the broad applications of these compounds in medicinal chemistry and drug development (Ogawa et al., 1981).

properties

IUPAC Name |

1-[4-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO6/c1-7(17)8-2-4-9(5-3-8)15-14-13(20)12(19)11(18)10(6-16)21-14/h2-5,10-16,18-20H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLWYCSOVKUMIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5515299.png)

![2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5515320.png)

![(4aS*,7aR*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5515321.png)

![4-[(anilinocarbonyl)amino]-N-methylbenzamide](/img/structure/B5515326.png)

![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5515334.png)

![2-[5-(dimethylamino)-2,4-pentadienoyl]-6-[3-(dimethylamino)-2-propen-1-ylidene]cyclohexanone](/img/structure/B5515351.png)

![3-[1-(4-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5515358.png)

![N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5515366.png)

![N-(2,4-dichlorobenzyl)-N'-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}urea hydrochloride](/img/structure/B5515369.png)

![2-(methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5515373.png)

![(3aS,6aS)-N-(2,3-dichlorophenyl)-1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxamide](/img/structure/B5515384.png)

![1-[(dimethylamino)sulfonyl]-N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)-3-piperidinecarboxamide](/img/structure/B5515389.png)

![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5515395.png)